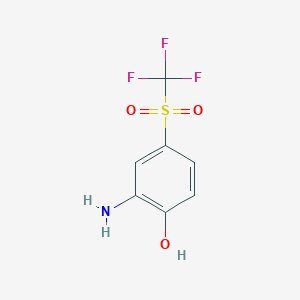

2-Amino-4-(trifluoromethylsulfonyl)phenol

描述

2-Amino-4-(trifluoromethylsulfonyl)phenol is a specialized organic compound that combines the structural features of an aminophenol with a powerful electron-withdrawing trifluoromethylsulfonyl group. Its chemical identity is confirmed by its CAS number 69245-43-8. bldpharm.com The molecule's architecture, featuring a nucleophilic amino group, an acidic hydroxyl group, and the strongly electronegative triflyl moiety on an aromatic ring, suggests a unique profile of reactivity and utility. While it may not be a widely commercialized product, its value lies in its potential as a sophisticated building block for creating more complex molecules, particularly in the fields of medicinal chemistry and advanced materials.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 69245-43-8 |

| Molecular Formula | C₇H₆F₃NO₃S |

| Molecular Weight | 241.19 g/mol |

This data is compiled from chemical supplier and database information.

Structure

3D Structure

属性

IUPAC Name |

2-amino-4-(trifluoromethylsulfonyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO3S/c8-7(9,10)15(13,14)4-1-2-6(12)5(11)3-4/h1-3,12H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASDYMBLSNIBFMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)C(F)(F)F)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino 4 Trifluoromethylsulfonyl Phenol

Historical Context and Evolution of Synthetic Routes

The pathways to complex molecules like 2-Amino-4-(trifluoromethylsulfonyl)phenol are rooted in well-established, fundamental organic reactions that have been refined over decades.

General Approaches to Substituted Aminophenol Synthesis

Historically, the most prevalent and straightforward method for synthesizing aminophenols involves the selective reduction of a corresponding nitrophenol. This strategy is advantageous because the nitro group can often be introduced onto an aromatic ring with high predictability through electrophilic aromatic substitution (nitration).

One classic example is the synthesis of 2-amino-4-nitrophenol (B125904) from 2,4-dinitrophenol. This process employs a partial reduction, where one of the two nitro groups is selectively converted to an amino group. orgsyn.org Common reducing agents for this transformation include sodium sulfide (B99878) or ammonium (B1175870) polysulfide in an aqueous or alcoholic medium. orgsyn.org The reaction conditions, such as temperature and pH, are carefully controlled to prevent the reduction of the second nitro group.

Catalytic hydrogenation is another cornerstone of nitrophenol reduction. This method typically involves hydrogen gas and a heterogeneous catalyst, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. This approach is often cleaner and more efficient than chemical reductions, avoiding the large quantities of inorganic byproducts. The synthesis of various N-substituted aminophenols has historically utilized catalytic hydrogenation of the corresponding nitrophenol as a key step.

Precedent for Introducing Trifluoromethylsulfonyl Moieties

The introduction of a sulfonyl group onto an aromatic ring is a critical step in synthesizing the target compound. Traditional methods often begin with chlorosulfonation, where a starting material is treated with chlorosulfonic acid to introduce a sulfonyl chloride (-SO2Cl) group. evitachem.comgoogle.com This reactive intermediate can then be further modified.

However, the direct C-trifluoromethylsulfonylation of phenols is more complex. While reagents like triflic anhydride (B1165640) (Tf2O) are commonly used, they typically react with the hydroxyl group of a phenol (B47542) to form an O-triflate, which is an excellent leaving group, rather than forming a C-S bond. Achieving direct C-sulfonylation with a trifluoromethylsulfonyl group often requires multi-step sequences or specialized reagents and catalysts that can overcome the high reactivity of the phenolic oxygen. researchgate.net A plausible route involves creating a trifluoromethylthio (-SCF3) precursor which is then oxidized to the corresponding sulfone (-SO2CF3). A patented method provides a direct precedent, detailing the oxidation of a 4-(trifluoromethylthio)-2-nitrophenol intermediate to 4-(trifluoromethylsulfonyl)-2-nitrophenol using hydrogen peroxide in the presence of a sodium tungstate (B81510) catalyst. google.com This oxidation of a thioether to a sulfone is a key transformation that enables the formation of the desired trifluoromethylsulfonyl group on the phenol ring structure.

Contemporary Synthetic Approaches to this compound

Modern synthetic routes leverage intermediate compounds that can be sequentially functionalized to build the target molecule. A key precursor for this compound is 4-(trifluoromethylsulfonyl)-2-nitrophenol.

Step-by-Step Reaction Pathways and Intermediate Derivatization

A documented pathway involves a two-step process starting from a trifluoromethylthio-substituted nitrophenol. google.com

Step 1: Oxidation of 4-(trifluoromethylthio)-2-nitrophenol The first step is the oxidation of the sulfur atom in 4-(trifluoromethylthio)-2-nitrophenol to form the sulfone. This transformation is crucial for creating the trifluoromethylsulfonyl moiety. The reaction typically uses a strong oxidizing agent like hydrogen peroxide, often activated by a catalyst.

Reactants : 4-(trifluoromethylthio)-2-nitrophenol, Hydrogen Peroxide (H₂O₂)

Catalyst : Sodium Tungstate (Na₂WO₄)

Product : 4-(trifluoromethylsulfonyl)-2-nitrophenol

Step 2: Reduction of 4-(trifluoromethylsulfonyl)-2-nitrophenol The second step is the reduction of the nitro group on the intermediate compound to an amino group, yielding the final product. This is a standard nitro-to-amine conversion.

Reactant : 4-(trifluoromethylsulfonyl)-2-nitrophenol

Reducing Agent : Hydrogen gas (H₂) with a catalyst, or chemical reductants like iron powder in an acidic medium. google.comgoogle.com

Product : this compound

Below is an interactive data table summarizing the reaction pathway.

| Step | Starting Material | Key Reagents/Catalysts | Intermediate/Final Product | Transformation |

| 1 | 4-(Trifluoromethylthio)-2-nitrophenol | Hydrogen Peroxide, Sodium Tungstate | 4-(Trifluoromethylsulfonyl)-2-nitrophenol | Oxidation of thioether to sulfone |

| 2 | 4-(Trifluoromethylsulfonyl)-2-nitrophenol | H₂ with Pd/C or Fe/Acid | This compound | Reduction of nitro group to amine |

Advancements in Green Chemistry for Synthesis: Metal-Free and Solvent-Free Methodologies

Significant efforts in chemical synthesis are directed toward developing more environmentally benign processes. For the synthesis of aminophenols, the focus of green chemistry has primarily been on the nitro reduction step.

Traditional reduction methods can generate significant waste. Modern approaches aim to replace stoichiometric metal reductants with catalytic systems that are more efficient and recyclable. The use of metal nanoparticles as catalysts for nitrophenol reduction represents a major advancement. nih.govmdpi.com

Nanocatalysts : Gold (Au), silver (Ag), and copper (Cu) nanoparticles, often supported on materials like alumina (B75360) or magnetite, have shown exceptional catalytic activity for the reduction of nitrophenols using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) in aqueous solutions. nih.govmdpi.comacs.org These catalysts can often be recovered (e.g., magnetically) and reused, minimizing waste. nih.gov

Green Solvents and Reagents : Water is the ideal green solvent, and many nanocatalytic reductions are performed in aqueous media. nih.gov The use of less hazardous reducing agents, such as hypophosphites, is also being explored. rsc.org

Alternative Energy Sources : Ultrasonic irradiation has been shown to enhance the rate of catalytic reductions, sometimes allowing for lower reaction temperatures and shorter reaction times, which contributes to a more energy-efficient process. rsc.org

| Catalyst Type | Conventional Catalysts | Green Nanocatalysts |

| Examples | Pd/C, Pt/C, Raney Ni, Fe powder | AuNPs, AgNPs, CuNPs on supports |

| Reducing Agent | H₂ gas, Strong Acids | NaBH₄, Hypophosphites |

| Solvent | Organic Solvents (Methanol, Ethanol) | Water |

| Recyclability | Often difficult | Often high (e.g., magnetic separation) |

| Conditions | Higher pressures/temperatures may be needed | Often room temperature, atmospheric pressure |

Precursor and Building Block Chemistry in the Synthesis of this compound

The rational design of a synthetic route relies heavily on the selection of appropriate starting materials. For a polysubstituted aromatic compound like this compound, the strategy often involves starting with a simpler, commercially available benzene (B151609) derivative and sequentially introducing the required functional groups.

The synthesis can strategically begin with precursors that already contain one or more of the key functional groups. 2-Aminophenol (B121084) itself serves as a logical starting scaffold, containing both the amino and hydroxyl groups in the correct relative positions. wikipedia.org This precursor simplifies the synthesis to the primary challenge of regioselectively introducing the trifluoromethylsulfonyl group at the 4-position, para to the hydroxyl group.

Alternatively, a synthesis can commence from a molecule where the sulfonyl group is already present. For example, a synthetic pathway analogous to that for 2-amino-4-(ethylsulfonyl) phenol can be envisioned. google.com This route would start with a precursor like 4-(trifluoromethylsulfonyl)-chlorobenzene. This building block would then undergo nitration, followed by hydrolysis of the chloro group to a hydroxyl group, and finally, reduction of the nitro group to the desired amine. This approach strategically uses a fluorinated building block to ensure the correct placement of the sulfonyl moiety from the outset.

The introduction of the trifluoromethylsulfonyl (triflyl) group onto an aromatic ring is a key transformation in the synthesis of the target compound. This is typically achieved through an electrophilic aromatic substitution reaction, specifically a sulfonylation. The most common and effective reagent for this purpose is trifluoromethanesulfonyl chloride (CF₃SO₂Cl), also known as triflyl chloride.

When starting with 2-aminophenol, the hydroxyl and amino groups are both activating and ortho-, para-directing. The sulfonylation reaction would be directed to the positions ortho and para to these groups. The position para to the strongly activating hydroxyl group (C4) is sterically accessible and electronically favored for substitution. The reaction is generally carried out in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to enhance the electrophilicity of the sulfonylating agent.

To ensure regioselectivity and prevent side reactions, such as sulfonylation on the nitrogen atom of the amino group, it may be necessary to employ protecting groups. The amino group can be temporarily acylated (e.g., converted to an acetamide) to reduce its nucleophilicity and directing strength before the sulfonylation step. Following the successful introduction of the trifluoromethylsulfonyl group at the desired position, the protecting group is removed under hydrolysis to yield the final product, this compound.

The table below outlines the key reagents involved in this strategic sulfonylation step.

| Reagent | Chemical Formula | Role in Synthesis |

|---|---|---|

| 2-Aminophenol | C₆H₇NO | Starting Material / Aromatic Substrate |

| Trifluoromethanesulfonyl Chloride | CF₃SO₂Cl | Source of the Trifluoromethylsulfonyl Group (Electrophile) |

| Aluminum Chloride | AlCl₃ | Lewis Acid Catalyst |

| Acetic Anhydride (optional) | (CH₃CO)₂O | Amino Group Protecting Agent |

| Hydrochloric Acid (optional) | HCl | Deprotection Agent (for amide hydrolysis) |

Chemical Reactivity and Mechanistic Investigations of 2 Amino 4 Trifluoromethylsulfonyl Phenol

Reactivity of the Amino Group

The primary amino group attached to the aromatic ring is a key center of reactivity, primarily due to the lone pair of electrons on the nitrogen atom, which imparts nucleophilic and basic character.

The amino group in 2-Amino-4-(trifluoromethylsulfonyl)phenol functions as a potent nucleophile, capable of attacking electron-deficient centers. While the strongly electron-withdrawing -SO2CF3 group at the para position diminishes the electron density on the nitrogen atom compared to aniline, the amino group retains significant nucleophilic character. It can participate in substitution reactions with various electrophiles. For instance, it can react with alkyl halides, though this can sometimes lead to mixtures of mono- and di-alkylated products and may compete with O-alkylation of the phenolic hydroxyl group. researchgate.net The nucleophilicity of the amino group is fundamental to many of the derivatization strategies discussed below.

Primary aromatic amines readily undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. nih.govresearchgate.net This reaction is a cornerstone of organic synthesis and is expected to proceed efficiently with this compound. The reaction is typically acid-catalyzed and involves the initial nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration to yield the C=N double bond. nih.govresearchgate.net

The general mechanism involves the formation of a hemiaminal intermediate, which then eliminates a water molecule to form the stable imine product. rsc.org These reactions are often reversible and can be driven to completion by removing water from the reaction mixture.

Table 1: General Scheme for Schiff Base Formation

| Reactant A | Reactant B (Carbonyl) | Product (Schiff Base) | Conditions |

|---|---|---|---|

| This compound | Aldehyde (R-CHO) | Imine | Acid catalyst (e.g., acetic acid), often with azeotropic removal of water |

The nucleophilic nature of the amino group allows for its conversion into a variety of important functional groups, providing pathways to a diverse range of derivatives.

Amidation: The amino group can be acylated by reacting with carboxylic acid derivatives, such as acid chlorides or anhydrides, to form stable amide linkages. This reaction is typically carried out in the presence of a base (e.g., pyridine, triethylamine) to neutralize the acidic byproduct (e.g., HCl). nih.gov Direct amidation with carboxylic acids is also possible using coupling agents or catalysts like titanium tetrafluoride. researchgate.netorganic-chemistry.org

Alkylation: N-alkylation can be achieved by treating the aminophenol with alkylating agents like alkyl halides. rice.edu However, selective N-alkylation of aminophenols can be challenging due to competing O-alkylation at the more acidic phenolic site. researchgate.net Strategies to achieve selectivity include protecting the hydroxyl group before alkylating the amine or using specific reaction conditions that favor N-alkylation. researchgate.net

Sulfonamidation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base yields sulfonamides. This transformation is analogous to amidation and is a common method for protecting amino groups or introducing the sulfonamide moiety, which is a key pharmacophore in many drug molecules.

Table 2: Derivatization Reactions of the Amino Group

| Reaction Type | Reagent | Functional Group Formed | General Conditions |

|---|---|---|---|

| Amidation | Acid Chloride (RCOCl) or Anhydride (B1165640) ((RCO)2O) | Amide (-NHCOR) | Base (e.g., pyridine) |

| Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine (-NHR, -NR2) | Base; may require protection of -OH group for selectivity |

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is weakly acidic and its oxygen atom possesses lone pairs of electrons, making it a site for both deprotonation and subsequent nucleophilic attack (O-alkylation/O-acylation), as well as a powerful activating group for electrophilic substitution on the aromatic ring.

Electrophilic aromatic substitution (EAS) is a hallmark reaction of benzene (B151609) and its derivatives. libretexts.org The regiochemical outcome of EAS on this compound is determined by the directing effects of the existing substituents. The -OH and -NH2 groups are potent activating groups that direct incoming electrophiles to the ortho and para positions. evitachem.comlibretexts.org The -SO2CF3 group is a strong deactivating group that directs to the meta position.

In this molecule, the activating effects of the hydroxyl and amino groups dominate. The positions ortho and para to these groups are C3, C5, and C6.

Position 3: ortho to -OH, meta to -NH2

Position 5: ortho to -OH, para to -NH2

Position 6: meta to -OH, ortho to -NH2

Given the powerful, synergistic activation provided by the adjacent amino and hydroxyl groups, electrophilic attack is most likely to occur at position 5, which is para to the amino group and ortho to the hydroxyl group. Position 3 is also a potential site of substitution. Despite the ring being heavily deactivated by the -SO2CF3 group, reactions such as nitration and halogenation are expected to proceed under appropriate conditions. For instance, nitration of phenols can be achieved with nitric acid, often in the presence of sulfuric acid, which generates the highly reactive nitronium ion (NO2+). masterorganicchemistry.comrsc.orgdergipark.org.tr

Table 3: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reaction | Electrophile (E+) | Major Product(s) |

|---|---|---|

| Nitration | NO2+ | 2-Amino-5-nitro-4-(trifluoromethylsulfonyl)phenol |

| Halogenation (e.g., Bromination) | Br+ | 2-Amino-5-bromo-4-(trifluoromethylsulfonyl)phenol |

The phenolic hydroxyl group can be readily converted into ether and ester functionalities.

Etherification: The formation of an ether linkage, or O-alkylation, is most commonly achieved via the Williamson ether synthesis. byjus.com This method involves the deprotonation of the phenol (B47542) with a suitable base (e.g., sodium hydride, sodium hydroxide) to form the more nucleophilic phenoxide ion. The phenoxide then displaces a halide from an alkyl halide in an SN2 reaction to form the ether. organic-chemistry.orglibretexts.org This is a versatile method for preparing a wide range of aryl alkyl ethers.

Esterification: Phenolic esters can be synthesized by reacting the phenol with an acylating agent like an acid chloride or an acid anhydride. nih.govmdpi.com This reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine, which serves to catalyze the reaction and neutralize the acid byproduct. This transformation is crucial for installing ester functional groups, which can act as protecting groups or be used as prodrug moieties in medicinal chemistry.

Table 4: Derivatization Reactions of the Phenolic Hydroxyl Group

| Reaction Type | Reagent(s) | Functional Group Formed | General Conditions |

|---|---|---|---|

| Etherification (Williamson) | 1. Base (e.g., NaH, NaOH) 2. Alkyl Halide (R-X) | Ether (-OR) | SN2 reaction conditions |

Reactivity of the Trifluoromethylsulfonyl Group

The trifluoromethylsulfonyl (-SO2CF3) group, often referred to as a triflone group, imparts significant and distinct reactivity to the aromatic ring of this compound. Its properties are dominated by the powerful electron-withdrawing nature of both the sulfonyl moiety and the trifluoromethyl group.

The trifluoromethylsulfonyl group is one of the most potent electron-withdrawing groups used in organic chemistry. masterorganicchemistry.comquora.com Its influence on the reactivity of the phenol ring is a combination of two primary electronic effects: a negative inductive effect (-I) and a negative resonance effect (-M). libretexts.org

Resonance Effect (-M): The sulfonyl group can delocalize the π-electrons of the aromatic ring onto its oxygen atoms. This delocalization further decreases the electron density on the ring, particularly at the ortho and para positions relative to the sulfonyl group.

Together, these effects make the aromatic ring in this compound significantly deactivated towards electrophilic aromatic substitution reactions compared to unsubstituted benzene. masterorganicchemistry.comyoutube.com The rate of reaction with electrophiles is substantially slower due to the reduced nucleophilicity of the ring and the destabilization of the positively charged intermediate (arenium ion) formed during the reaction. chemistrysteps.com

The quantitative measure of a substituent's electronic effect is often given by its Hammett constant (σ). A large positive value indicates a strong electron-withdrawing character. The trifluoromethylsulfonyl group possesses one of the highest Hammett constant values, comparable to or even exceeding that of the nitro group.

| Substituent | Hammett Constant (σp) | Electronic Effect |

|---|---|---|

| -N(CH3)2 (Dimethylamino) | -0.83 | Strongly Electron-Donating |

| -OH (Hydroxyl) | -0.37 | Strongly Electron-Donating |

| -CH3 (Methyl) | -0.17 | Weakly Electron-Donating |

| -H (Hydrogen) | 0.00 | Reference |

| -Cl (Chloro) | +0.23 | Weakly Electron-Withdrawing |

| -CN (Cyano) | +0.66 | Strongly Electron-Withdrawing |

| -NO2 (Nitro) | +0.78 | Strongly Electron-Withdrawing |

| -SO2F (Fluorosulfonyl) | +0.91 | Very Strongly Electron-Withdrawing |

Despite its general stability, the trifluoromethylsulfonyl group can undergo specific chemical transformations. Reductive processes targeting the sulfur center are of particular interest for modifying the electronic properties of the molecule. The reduction of a sulfone (oxidation state S+6) can lead to a sulfoxide (B87167) (sulfinyl, S+4) or, with further reduction, a sulfide (B99878) (thio, S+2).

Recent advancements in photochemistry have provided methods for the transformation of aryl trifluoromethyl sulfones. For instance, visible-light-promoted single electron transfer (SET) to an aryl trifluoromethyl sulfone can generate a radical anion. cas.cn This intermediate can subsequently fragment, leading to the cleavage of the carbon-sulfur bond to produce a trifluoromethyl radical (•CF3) and an aryl sulfinate anion (ArSO2⁻). While this particular pathway results in desulfonylation, other reductive methods aim to deoxygenate the sulfone while preserving the C-S bond.

The direct, controlled reduction of an aryl sulfone to an aryl sulfoxide without cleaving the C-S bond is a challenging transformation that often requires specific reagents. The reverse reaction, the oxidation of trifluoromethyl sulfoxides to their corresponding sulfones, is a well-documented process, often mediated by biological systems like cytochromes P450 or by chemical oxidants. nih.gov This highlights the thermodynamic stability of the sulfone oxidation state.

General strategies for the reduction of sulfones to sulfoxides or sulfides often involve strong reducing agents or catalytic systems, though these can suffer from low selectivity and over-reduction. The presence of the other functional groups on this compound would further complicate such transformations, requiring carefully optimized conditions to avoid unwanted side reactions.

Multi-functional Group Interactions and Regioselectivity in Chemical Transformations

The reactivity of this compound is not merely a sum of its individual functional groups. The electronic interplay between the amino, hydroxyl, and trifluoromethylsulfonyl substituents dictates the regiochemical outcome of chemical reactions, particularly electrophilic aromatic substitution.

A significant conflict in directing effects exists on the aromatic ring.

Amino (-NH2) and Hydroxyl (-OH) Groups: Both are powerful activating groups that donate electron density to the ring via resonance (+M effect). libretexts.orgchemistrysteps.com They strongly direct incoming electrophiles to the ortho and para positions relative to themselves.

Trifluoromethylsulfonyl (-SO2CF3) Group: This is a strong deactivating group that withdraws electron density and directs incoming electrophiles to the meta position. chemistrysteps.comlibretexts.org

The available positions on the ring and the directing influence of each substituent are summarized below:

| Position | Influence from -OH (at C1) | Influence from -NH2 (at C2) | Influence from -SO2CF3 (at C4) | Overall Predicted Outcome for EAS |

|---|---|---|---|---|

| C3 | ortho (Activating) | - | meta (Deactivating) | Minor/Possible Site |

| C5 | para (Activating) | meta (Deactivating) | meta (Deactivating) | Minor/Possible Site |

| C6 | ortho (Activating) | para (Activating) | ortho (Deactivating) | Major Site (Sterically accessible) |

Based on this analysis, the C6 position is the most likely site for electrophilic attack, as it is activated by both the hydroxyl and amino groups and is sterically less hindered than the C3 position.

The high reactivity and directing power of the amino and hydroxyl groups can sometimes lead to multiple products or undesired side reactions. Therefore, strategies for controlled and selective functionalization often involve the temporary modification or protection of these groups. umich.edu

Selective N- or O-Alkylation: The inherent nucleophilicity of the amino group and the phenoxide (formed under basic conditions) allows for alkylation. Selective N-alkylation can be achieved by first forming an imine with an aldehyde, followed by reduction. umich.edu Selective O-alkylation typically requires protection of the more nucleophilic amino group first (e.g., via Schiff base formation), followed by alkylation of the hydroxyl group and subsequent deprotection. umich.edu

Modulation of Directing Group Strength: The strong activating effect of the amino group can be tempered by converting it into an amide (e.g., -NHCOCH3). This reduces its activating strength and increases steric hindrance, which can be used to direct substitution to other available sites. Similarly, protecting the hydroxyl group as an ether or ester can modify its influence on the ring's reactivity.

Directed C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds, often guided by a directing group. For example, copper-catalyzed methods have been developed for the site-selective amination of p-aminophenol derivatives at the C2 position. rsc.org While the target molecule already has a C2-amino group, analogous principles could be applied to functionalize other positions by choosing catalysts and conditions that favor a specific pathway, potentially overriding the innate electronic preferences of the substituents.

By employing these strategies, chemists can overcome the complex interplay of functional groups and achieve controlled transformations on the this compound scaffold, enabling the synthesis of diverse and specifically functionalized derivatives.

Advanced Spectroscopic and Computational Characterization of 2 Amino 4 Trifluoromethylsulfonyl Phenol and Its Derivatives

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT)

Quantum chemical calculations are indispensable tools for predicting the geometric and electronic properties of molecules. Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries, calculating thermodynamic properties, and determining the distribution of electrons within a molecule. For a molecule like 2-Amino-4-(trifluoromethylsulfonyl)phenol, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), would be employed to find the most stable three-dimensional conformation by minimizing the energy of the system. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their excited states. This method is crucial for predicting electronic absorption spectra (UV-Vis spectra) by calculating the energies of vertical electronic transitions from the ground state to various excited states. scirp.org For this compound, TD-DFT calculations would elucidate how the molecule absorbs light and which molecular orbitals are involved in these electronic transitions.

Molecular Orbital Analysis: HOMO-LUMO Energy Gaps, NBO Analysis

The electronic and reactive properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. nih.gov

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. scirp.org For this compound, NBO analysis would reveal the nature of the intramolecular bonding, including the interactions between the lone pairs of the oxygen and nitrogen atoms and the antibonding orbitals of the aromatic ring, as well as the strong electron-withdrawing effects of the trifluoromethylsulfonyl group.

Below is an illustrative table of quantum chemical parameters that would be derived from a DFT analysis of this compound, based on typical values for similar aromatic compounds.

| Parameter | Description | Illustrative Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.2 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 eV |

| ΔE (Gap) | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | 4.7 eV |

| Ionization Potential (I) | Approximated as -EHOMO | 6.2 eV |

| Electron Affinity (A) | Approximated as -ELUMO | 1.5 eV |

| Electronegativity (χ) | (I + A) / 2 | 3.85 eV |

| Chemical Hardness (η) | (I - A) / 2 | 2.35 eV |

Note: The values in this table are exemplary and represent typical results from DFT calculations for molecules of this type.

Studies on Electronic Structure, Intramolecular Charge Transfer, and Dipole Moments

The electronic structure of this compound is characterized by the presence of a strong electron-donating amino group (-NH₂) and a powerful electron-withdrawing trifluoromethylsulfonyl group (-SO₂CF₃) on a phenol (B47542) backbone. This arrangement facilitates significant Intramolecular Charge Transfer (ICT) upon electronic excitation. In the ground state, electron density is partially drawn from the amino and hydroxyl groups towards the sulfonyl group. Upon absorption of light, a more substantial transfer of electron density from the donor-rich part of the molecule (the aminophenol ring) to the acceptor part (the trifluoromethylsulfonyl group) is expected.

| Property | Description | Illustrative Value |

| Dipole Moment (μ) | A measure of the molecule's overall polarity. | ~4.5 - 5.5 Debye |

Note: The value in this table is an estimated, illustrative value typical for similarly substituted aromatic compounds.

Prediction of Reactivity, Selectivity, and Reaction Mechanisms

Computational chemistry provides powerful tools for predicting the reactivity of a molecule. The distribution of the frontier orbitals is a key indicator:

HOMO: The regions of the molecule where the HOMO is localized are likely to be the sites of electrophilic attack, as this is where the most available electrons reside. For this compound, the HOMO is expected to be concentrated on the electron-rich aromatic ring, particularly ortho and para to the activating amino and hydroxyl groups.

LUMO: The regions where the LUMO is localized indicate the sites susceptible to nucleophilic attack. The LUMO is likely to be centered around the electron-deficient sulfonyl group and the attached trifluoromethyl group.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. Red-colored regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions show positive potential (electron-poor areas, prone to nucleophilic attack). For this molecule, MEP analysis would likely show negative potential around the oxygen and nitrogen atoms and a highly positive potential around the sulfonyl group. These computational analyses are fundamental in predicting reaction mechanisms and selectivity.

Solvatochromic Behavior and Solvent Effects on Electronic Spectra

Solvatochromism is the phenomenon where the color of a solute changes with the polarity of the solvent. This change is observed as a shift in the absorption or emission spectra of the compound. The electronic transitions of polar molecules like this compound are often sensitive to the solvent environment. The amino and hydroxyl groups can act as hydrogen bond donors, while the oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors.

TD-DFT calculations, combined with a solvent model such as the Polarizable Continuum Model (PCM), can predict these spectral shifts.

Positive Solvatochromism (Bathochromic shift): A shift to longer wavelengths (red shift) with increasing solvent polarity. This typically occurs when the excited state is more polar than the ground state. Given the expected ICT character of the S₀ → S₁ transition in this compound, a bathochromic shift is anticipated in polar solvents, as they would better stabilize the more polar excited state.

Negative Solvatochromism (Hypsochromic shift): A shift to shorter wavelengths (blue shift) with increasing solvent polarity, occurring when the ground state is more polar or better stabilized by the solvent than the excited state.

An illustrative table of solvatochromic behavior is presented below.

| Solvent | Dielectric Constant (ε) | Predicted λmax (nm) |

| Hexane | 1.88 | 320 |

| Dichloromethane | 8.93 | 328 |

| Ethanol | 24.55 | 335 |

| Water | 80.10 | 342 |

Note: The λmax values are hypothetical and for illustrative purposes to demonstrate the expected bathochromic shift with increasing solvent polarity.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding)

Intermolecular interactions are the forces that mediate interactions between molecules, influencing physical properties like boiling point, melting point, and solubility. For this compound, the most significant intermolecular interaction is hydrogen bonding. The -OH and -NH₂ groups are potent hydrogen bond donors, while the sulfonyl oxygens (-SO₂) and the hydroxyl oxygen are strong hydrogen bond acceptors.

In the solid state, these interactions would dictate the crystal packing arrangement. Computational methods such as Hirshfeld surface analysis can be used to visualize and quantify intermolecular contacts in a crystal lattice. nih.gov In solution, hydrogen bonding with solvent molecules (e.g., water or alcohols) plays a crucial role in solubility and the solvatochromic effects discussed previously. NBO analysis can also be used to identify and quantify the strength of intermolecular hydrogen bonds in simulated molecular clusters.

Applications in Advanced Organic Synthesis and Materials Science

As a Core Building Block in Organic Synthesis

The reactivity of the aminophenol core, modulated by the trifluoromethylsulfonyl substituent, positions this compound as a valuable intermediate in the construction of diverse and complex molecular architectures.

2-Amino-4-(trifluoromethylsulfonyl)phenol serves as a foundational reagent in multi-step organic synthesis pathways. Its functional groups provide reactive sites for a variety of chemical transformations. The amino group can act as a nucleophile or be converted into a diazonium salt, while the hydroxyl group can undergo etherification or esterification. The aromatic ring itself is subject to electrophilic substitution, with the existing substituents directing the position of new functional groups. The presence of the electron-withdrawing trifluoromethylsulfonyl group significantly influences the reactivity and electronic properties of the entire molecule. evitachem.com These characteristics allow chemists to incorporate the trifluoromethylsulfonylphenol moiety into larger, more complex molecules designed for specific applications, including those in medicinal chemistry. evitachem.com

The 1-amino-2-hydroxyl substitution pattern on the phenyl ring is the defining structural feature of 2-aminophenols, making them ideal precursors for the synthesis of important oxygen-containing heterocyclic compounds like benzoxazoles and benzoxazines. The traditional and most common method for synthesizing benzoxazoles is the condensation reaction between a 2-aminophenol (B121084) derivative and a carbonyl compound, such as an aldehyde or carboxylic acid, under various catalytic conditions. nih.govrsc.org

The synthesis typically proceeds via an initial condensation to form a Schiff base intermediate, followed by an intramolecular cyclization and dehydration to yield the final benzoxazole (B165842) ring system. mdpi.com The trifluoromethylsulfonyl group at the 4-position of this compound would be retained in the final product, imparting unique properties such as increased thermal stability and altered electronic characteristics. A variety of catalysts, including metal catalysts and green catalysts, have been developed to facilitate this transformation efficiently. nih.govnih.gov

Table 1: Catalytic Systems for Benzoxazole Synthesis from 2-Aminophenol and Aldehydes

| Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| TiO₂–ZrO₂ | Acetonitrile | 60 | 15–25 min | 83–93 | nih.gov |

| Cu₂O | DMSO | Room Temp | 2–5 h | 70–95 | nih.gov |

| Elemental Sulfur | DMSO | 70 | 16 h | 40–78 | nih.gov |

This table presents data for the general reaction of 2-aminophenol with aldehydes, a reaction pathway applicable to this compound.

While this compound is not a catalyst itself, its structure is a prime scaffold for the synthesis of complex organic ligands. These ligands can then be used to create highly effective and selective catalysts for a wide range of organic reactions. The amino and hydroxyl groups can be readily modified or used as anchoring points in the synthesis of Schiff base ligands. nih.govresearchgate.net Metal complexes formed from these Schiff base ligands are known to be catalytically active in reactions such as carbon-carbon or carbon-nitrogen coupling reactions. nih.gov For example, palladium(II) complexes derived from Schiff bases have demonstrated high catalytic activity in Suzuki–Miyaura reactions. researchgate.net

The ortho-disposed amino and hydroxyl groups of the this compound backbone form an excellent bidentate chelation site for coordinating with various transition metal ions. rjptonline.org The compound can react with aldehydes or ketones to form Schiff base ligands, which are highly versatile in coordination chemistry. nih.govresearchgate.net These ligands, featuring an imine nitrogen and a phenolic oxygen, can stabilize a wide array of metals in different oxidation states, forming stable metal complexes. nih.gov The electronic properties of the resulting metal complex can be fine-tuned by the substituents on the aminophenol ring. The strong electron-withdrawing nature of the trifluoromethylsulfonyl group would significantly impact the electron density at the metal center, thereby influencing the complex's stability, redox potential, and catalytic behavior.

Table 2: Examples of Metal Complexes with Aminophenol-Derived Ligands

| Ligand Type | Metal Ion(s) | Resulting Complex Geometry | Application/Study | Reference |

|---|---|---|---|---|

| Schiff Base | Cu(II), Ni(II), Co(II) | Not Specified | Antifungal Activity | researchgate.net |

| Mixed Ligand | Mn(II), Co(II), Ni(II), Zn(II), Cd(II), Hg(II) | Octahedral | Biological Activity | rjptonline.org |

Role in the Development of Functional Materials

The structural features of this compound also make it a valuable monomer or precursor in the field of materials science, particularly for creating high-performance polymers.

Phenolic compounds are widely used as precursors for various polymeric materials. nih.govnih.gov Specifically, derivatives of 2-aminophenol are key monomers for the synthesis of polybenzoxazoles (PBOs). PBOs are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. The synthesis of these polymers often involves the reaction of a bis(o-aminophenol) monomer with a dicarboxylic acid or its derivative.

Similarly, this compound can be envisioned as a monomer precursor for creating functionalized polymers. For instance, novel poly(benzoxazole imide)s (PBOPIs) have been synthesized from diamine monomers containing a benzoxazole moiety. rsc.org These polymers exhibit high glass transition temperatures (Tg) ranging from 285 to 363 °C and excellent thermal stability, with 5% weight loss temperatures between 510–564 °C. rsc.org The incorporation of the trifluoromethylsulfonyl group is expected to enhance properties such as solubility, flame retardancy, and thermal stability in the resulting polymer chains.

Application in Nanotechnology (as Precursors for Nanoparticles)

The unique chemical structure of this compound positions it as a promising candidate for the synthesis of metallic nanoparticles through green chemistry approaches. Phenolic compounds, in general, are recognized for their dual role as both reducing and stabilizing agents in the formation of metal nanoparticles from their precursor salts. nih.gov This capability stems from the antioxidant nature of the phenolic hydroxyl group, which can donate an electron to reduce metal ions (such as Ag⁺, Au³⁺, or Pt⁴⁺) to their zero-valent metallic state (Ag⁰, Au⁰, or Pt⁰), thereby nucleating the formation of nanoparticles.

In the case of this compound, the phenol (B47542) moiety can serve as the primary reducing agent. Once the metal atoms are formed, the various functional groups on the molecule—the hydroxyl, amino, and trifluoromethylsulfonyl groups—can act as capping agents. These groups can adsorb onto the surface of the newly formed nanoparticles, preventing them from aggregating and controlling their size and stability in the dispersion medium. The presence of heteroatoms (oxygen, nitrogen, and sulfur) with lone pairs of electrons facilitates coordination to the nanoparticle surface. While direct studies utilizing this specific compound as a nanoparticle precursor are not prevalent, the established reactivity of phenolic and amino-functionalized compounds in nanoparticle synthesis provides a strong theoretical basis for its application in this field. nih.govtaylorandfrancis.com

Contribution to the Synthesis of Fluorescent Dyes and Probes

This compound serves as a valuable molecular scaffold for the synthesis of advanced fluorescent dyes and probes due to its inherent electronic properties. The field of fluorescent probe design frequently utilizes aminophenol structures as the core of fluorophores. nih.govresearchgate.netnih.gov The strategic arrangement of electron-donating and electron-withdrawing groups on an aromatic ring is a cornerstone of fluorophore engineering, enabling the fine-tuning of photophysical properties such as absorption and emission wavelengths, quantum yield, and Stokes shift.

This compound is an exemplary precursor for creating what are known as "push-pull" fluorophores. In this system, the amino (-NH₂) and hydroxyl (-OH) groups act as potent electron-donating groups (the "push"), while the trifluoromethylsulfonyl (-SO₂CF₃) group is a very strong electron-withdrawing group (the "pull"). This electronic arrangement facilitates an efficient intramolecular charge transfer (ICT) upon photoexcitation, which is a key mechanism in many modern fluorescent dyes. The amino group also provides a convenient reactive handle for conjugation to other molecules, such as biomolecules, allowing for the creation of targeted fluorescent probes. nih.govnih.goved.ac.ukscispace.com The sulfonyl group itself has been incorporated into various luminescent platforms to modulate their properties. nih.govresearchgate.netmdpi.com By chemically modifying the amino or hydroxyl groups, researchers can create probes that respond to specific analytes or environmental changes, often with a detectable change in their fluorescent signal.

Below is a data table summarizing the functional roles of the constituent groups of this compound in the design of fluorescent dyes.

| Functional Group | Classification | Role in Fluorescent Dye Synthesis | Potential Impact on Photophysical Properties |

| Phenolic Hydroxyl (-OH) | Electron-Donating Group (EDG) | Part of the core fluorophore structure; enhances electron density of the aromatic ring. Can be a site for chemical modification or interaction with analytes (e.g., pH sensing). | Influences absorption/emission wavelengths; contributes to the "push" in a push-pull system. |

| Amino (-NH₂) | Strong Electron-Donating Group (EDG) | Enhances the electron-donating capacity of the scaffold. Provides a primary site for covalent attachment to other molecules to create targeted probes or sensors. | Significantly contributes to the "push" effect, often leading to red-shifted (longer wavelength) emission. |

| Trifluoromethylsulfonyl (-SO₂CF₃) | Strong Electron-Withdrawing Group (EWG) | Creates a strong electronic pull on the aromatic ring, completing the push-pull architecture. | Induces a large Stokes shift and modulates the energy of the excited state. The strength of this group allows for significant tuning of emission color. |

Potential in Electronic and Optical Materials Development

The distinct molecular architecture of this compound suggests significant potential for its use as a building block in the development of advanced electronic and optical materials. The creation of organic materials with specific properties, such as nonlinear optical (NLO) activity, often relies on molecules engineered to have a large molecular hyperpolarizability. This is typically achieved by connecting strong electron-donating and electron-withdrawing groups through a conjugated π-system, a design principle that this compound perfectly embodies.

The combination of the aminophenol "donor" portion and the trifluoromethylsulfonyl "acceptor" portion results in a molecule with a substantial ground-state dipole moment and the capacity for significant intramolecular charge transfer upon excitation. researchgate.netresearchgate.net This electronic asymmetry is a prerequisite for second-order NLO activity, which is critical for applications like frequency doubling (e.g., converting infrared laser light to visible light) and electro-optic modulation.

Furthermore, the incorporation of trifluoromethyl (-CF₃) groups into organic materials is a known strategy to enhance properties such as thermal stability, solubility, and optical transparency. elsevierpure.comtandfonline.com Phenolic moieties are also investigated as components in functional organic materials for electronics. digitellinc.com By incorporating this compound into polymeric or crystalline structures, it may be possible to create novel materials with tailored refractive indices, dielectric constants, and NLO responses for use in telecommunications, optical computing, and data storage technologies.

Future Research Directions and Emerging Opportunities for 2 Amino 4 Trifluoromethylsulfonyl Phenol

Exploration of Novel and Efficient Synthetic Pathways

The development of novel and efficient synthetic methodologies for 2-Amino-4-(trifluoromethylsulfonyl)phenol is a primary area of future research. Current synthetic routes may be limited in terms of yield, scalability, and environmental impact. Future investigations could focus on greener and more atom-economical approaches.

Another area of interest is the development of late-stage functionalization techniques. This would involve introducing the trifluoromethylsulfonyl group onto a pre-existing aminophenol scaffold. Such a strategy would allow for the rapid generation of a library of derivatives for screening in various applications. The development of more efficient trifluoromethylsulfonylation reagents and protocols will be crucial for the success of this approach.

| Proposed Synthetic Strategy | Potential Advantages | Key Research Challenges |

| Dehydrogenative Aromatization | Use of simple starting materials, potentially fewer steps, environmentally benign. | Substrate scope, optimization of reaction conditions, control of regioselectivity. |

| Late-Stage Trifluoromethylsulfonylation | Rapid access to derivatives, modular approach. | Development of selective and efficient reagents, functional group tolerance. |

| Flow Chemistry Synthesis | Improved safety, scalability, and process control. | Reactor design, optimization of flow parameters, handling of reactive intermediates. |

Development of Advanced Catalytic Applications

The unique electronic properties of this compound, arising from the electron-withdrawing trifluoromethylsulfonyl group and the electron-donating amino and hydroxyl groups, make it an attractive ligand for catalysis. The nitrogen and oxygen atoms can act as coordination sites for metal centers, while the electronic nature of the substituents can modulate the catalytic activity of the metal.

Future research could focus on the design and synthesis of novel transition metal complexes incorporating this compound as a ligand. These complexes could be screened for their catalytic activity in a variety of organic transformations, such as cross-coupling reactions, C-H activation, and asymmetric catalysis. The strong electron-withdrawing nature of the trifluoromethylsulfonyl group could enhance the Lewis acidity of the metal center, potentially leading to novel reactivity.

Furthermore, the aminophenol scaffold itself can act as an organocatalyst. Prolinamides derived from aminophenols have shown catalytic activity, and the presence of an electron-withdrawing group can influence this activity. researchgate.net Investigations into the use of this compound and its derivatives as organocatalysts for reactions such as aldol and Michael additions represent a promising research direction.

| Potential Catalytic Application | Rationale | Key Research Objectives |

| Ligand in Transition Metal Catalysis | Tunable electronic properties, potential for enhanced Lewis acidity. | Synthesis and characterization of metal complexes, screening in various catalytic reactions. |

| Organocatalysis | Aminophenol scaffold with tunable acidity. | Design of derivatives, application in asymmetric synthesis. |

| Photocatalysis | Potential for redox activity upon functionalization. | Synthesis of photosensitizing derivatives, exploration of light-driven reactions. |

Expansion into New Functional Material Classes

The distinct combination of functional groups in this compound makes it a valuable building block for the synthesis of novel functional materials. The amino and hydroxyl groups provide sites for polymerization, while the trifluoromethylsulfonyl group can impart desirable properties such as thermal stability, chemical resistance, and specific electronic characteristics.

One area of significant potential is the development of high-performance polymers. Poly(aminophenol)s are known to exhibit interesting electronic and thermal properties. mdpi.com The incorporation of the trifluoromethylsulfonyl group could lead to polymers with enhanced thermal stability, flame retardancy, and dielectric properties, making them suitable for applications in electronics and aerospace. Research into the polymerization of this compound and its derivatives, as well as their incorporation into copolymers, is a key future direction. Amine functional polymers are versatile and can be used in a wide range of applications including coatings, adhesives, and biomedical devices. polysciences.com

Another emerging opportunity lies in the field of organic electronics. The electron-withdrawing nature of the trifluoromethylsulfonyl group can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of organic molecules. This property could be exploited in the design of new materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

| Functional Material Class | Potential Properties and Applications | Research Focus |

| High-Performance Polymers | Enhanced thermal stability, flame retardancy, low dielectric constant. | Polymerization studies, characterization of polymer properties, processing into films and fibers. |

| Organic Electronic Materials | Tunable electronic properties, improved charge transport. | Synthesis of derivatives for OLEDs, OFETs, and OPVs, device fabrication and characterization. |

| Functional Coatings | Increased hydrophobicity, chemical resistance. | Development of coating formulations, testing of coating performance. |

Interdisciplinary Research Integrating Computational and Experimental Approaches

The integration of computational and experimental methods will be crucial for accelerating the discovery and development of new applications for this compound. Computational chemistry, particularly density functional theory (DFT), can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this molecule and its derivatives.

Future computational studies could focus on predicting the outcomes of proposed synthetic reactions, elucidating the mechanisms of potential catalytic cycles, and designing new functional materials with tailored properties. For example, DFT calculations could be used to predict the HOMO-LUMO energy levels of potential organic electronic materials, guiding the synthesis of the most promising candidates. A DFT study on aminophenol stability has shown that such calculations can provide insights into the reactivity of these compounds. researchgate.net

The synergy between computational predictions and experimental validation will be key to unlocking the full potential of this compound. This interdisciplinary approach will enable a more rational design of experiments, saving time and resources, and ultimately leading to the more rapid development of new technologies based on this versatile compound.

| Research Area | Computational Approach | Experimental Validation |

| Synthetic Pathway Design | Reaction mechanism and transition state calculations. | Synthesis and characterization of products, optimization of reaction conditions. |

| Catalyst Development | Ligand-metal binding energies, electronic structure of catalytic intermediates. | Synthesis of catalysts, testing of catalytic activity and selectivity. |

| Materials Design | Prediction of electronic and optical properties, simulation of polymer chain packing. | Synthesis of materials, characterization of physical and chemical properties. |

常见问题

Q. What are the optimal synthetic routes for 2-Amino-4-(trifluoromethylsulfonyl)phenol, and how do reaction conditions influence yield and purity?

Answer: The synthesis typically involves a multi-step process, starting with precursors like 2-aminophenol. A critical step is the introduction of the trifluoromethylsulfonyl group via sulfonation or oxidation of a trifluoromethylthio intermediate. For example, oxidation of 2-Amino-4-(trifluoromethylthio)phenol using agents like hydrogen peroxide or m-chloroperbenzoic acid can yield the sulfonyl derivative . Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity.

- Temperature : Controlled heating (60–80°C) prevents side reactions.

- Purification : Column chromatography or crystallization improves purity (>95%) .

Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Sulfonation | CF₃SO₂Cl, DMF, 70°C | 65–75 | 90 |

| Oxidation | H₂O₂, AcOH, 50°C | 80–85 | 95 |

Q. What spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Answer:

- NMR : ¹H/¹⁹F NMR confirms the presence of the sulfonyl group (δ ~3.5 ppm for CF₃, δ ~7–8 ppm for aromatic protons).

- FT-IR : Peaks at 1350–1150 cm⁻¹ (S=O stretching) and 3400 cm⁻¹ (-NH₂/-OH) .

- HPLC-MS : Retention time ~8.2 min (C18 column, acetonitrile/water gradient); m/z 257 [M+H]⁺ .

Note : High-resolution mass spectrometry (HRMS) is critical for distinguishing sulfonyl from sulfoxide derivatives .

Advanced Research Questions

Q. How does the trifluoromethylsulfonyl group influence the compound’s electronic properties and reactivity in catalytic applications?

Answer: The -SO₂CF₃ group is a strong electron-withdrawing group, which:

- Deactivates the aromatic ring , reducing electrophilic substitution but enhancing nucleophilic aromatic substitution.

- Increases oxidative stability , making the compound suitable for high-temperature reactions .

Experimental Insight : In Suzuki-Miyaura coupling, the sulfonyl group improves catalyst turnover by stabilizing Pd intermediates via π-backbonding .

Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. no activity)?

Answer: Discrepancies often arise from:

- Assay conditions : Varying pH or ionic strength alters protonation of the -NH₂/-OH groups, affecting binding.

- Purity : Trace thio/sulfoxide impurities (e.g., from incomplete oxidation) may confound results .

Methodological Fix :

Validate purity via HPLC before assays.

Standardize assay buffers (e.g., PBS at pH 7.4).

Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Q. How does this compound compare to analogs like 2-Amino-4-(trifluoromethyl)phenol in drug discovery?

Answer:

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity for chiral derivatives?

Answer: Key issues include:

- Racemization : High temperatures during sulfonation promote racemization. Mitigate via low-temperature (<40°C) reactions .

- Purification : Chiral HPLC or crystallization with resolving agents (e.g., tartaric acid) achieves >99% enantiomeric excess .

Case Study : Asymmetric synthesis of a chiral sulfonyl derivative achieved 92% yield and 98% ee using a BINAP-Pd catalyst .

Q. How can computational modeling guide the design of this compound-based inhibitors?

Answer:

- Docking Studies : Predict binding modes to target enzymes (e.g., kinases) by modeling hydrogen bonds between the sulfonyl group and active-site residues.

- QSAR : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to optimize potency .

Example : A QSAR model for tyrosine kinase inhibitors showed R² = 0.89 between calculated σ and experimental activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。